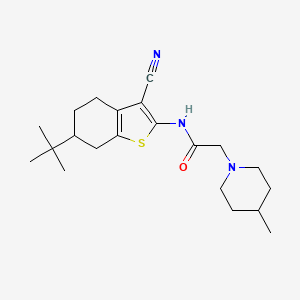![molecular formula C22H19IN2O2 B4189050 2-iodo-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4189050.png)
2-iodo-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide
Vue d'ensemble
Description
2-iodo-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide, also known as Compound A, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to exhibit promising results in the treatment of various diseases, including cancer and inflammation.
Mécanisme D'action
The mechanism of action of 2-iodo-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide A is not yet fully understood, but it is believed to involve the inhibition of specific signaling pathways that are involved in cancer cell growth and inflammation. Specifically, 2-iodo-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide A has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of genes that promote inflammation and cell survival. Additionally, 2-iodo-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide A has been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of genes that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
2-iodo-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide A has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have shown that 2-iodo-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide A inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the expression of genes that promote inflammation. Additionally, in vivo studies have shown that 2-iodo-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide A reduces tumor growth and inflammation in animal models of cancer and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-iodo-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide A in lab experiments is its specificity for specific signaling pathways involved in cancer cell growth and inflammation. This specificity makes it a potentially effective treatment for these diseases while minimizing side effects. However, one limitation of using 2-iodo-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide A in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for research on 2-iodo-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide A. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, further research is needed to fully understand the mechanism of action of 2-iodo-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide A and its potential therapeutic applications. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-iodo-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide A in humans.
Applications De Recherche Scientifique
2-iodo-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide A has been the subject of numerous scientific studies due to its potential therapeutic applications. This compound has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 2-iodo-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide A has been shown to modulate the immune system, making it a potential treatment for autoimmune diseases.
Propriétés
IUPAC Name |
2-[(2-iodobenzoyl)amino]-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19IN2O2/c1-15(16-9-3-2-4-10-16)24-22(27)18-12-6-8-14-20(18)25-21(26)17-11-5-7-13-19(17)23/h2-15H,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVXQSRPIIRYJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-iodobenzoyl)amino]-N-(1-phenylethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-benzyl-4-{[(4-bromobenzyl)thio]acetyl}piperazine](/img/structure/B4188975.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B4188979.png)
![N-{3-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}-2-thiophenecarboxamide](/img/structure/B4188984.png)
![2-({[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4188991.png)
![N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4188996.png)
![4-chloro-N-(2-methoxy-5-nitrophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4189005.png)

![1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl methylcarbamate](/img/structure/B4189018.png)
![N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide](/img/structure/B4189021.png)
![2-({5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)ethanol](/img/structure/B4189030.png)
![3-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4189041.png)
![3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile](/img/structure/B4189043.png)
![ethyl 4-methyl-2-(3-nitrophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4189073.png)